9,10-Dehydro Folitixorin Chloride 9,10-Dehydro Folitixorin Chloride 9,10-Dehydro Folitixorin Chloride is an intermediate in the preparation calcium folinate.

Brand Name: Vulcanchem
CAS No.: 804563-04-0
VCID: VC0032439
InChI: InChI=1S/C20H21N7O6.ClH/c21-20-24-16-15(18(31)25-20)27-9-26(8-12(27)7-22-16)11-3-1-10(2-4-11)17(30)23-13(19(32)33)5-6-14(28)29;/h1-4,9,12-13H,5-8H2,(H6-,21,22,23,24,25,28,29,30,31,32,33);1H/t12?,13-;/m0./s1
SMILES: C1C2CN(C=[N+]2C3=C(N1)N=C(NC3=O)N)C4=CC=C(C=C4)C(=O)NC(CCC(=O)O)C(=O)O.[Cl-]
Molecular Formula: C₂₀H₂₂ClN₇O₆
Molecular Weight: 491.88

9,10-Dehydro Folitixorin Chloride

CAS No.: 804563-04-0

Cat. No.: VC0032439

Molecular Formula: C₂₀H₂₂ClN₇O₆

Molecular Weight: 491.88

* For research use only. Not for human or veterinary use.

9,10-Dehydro Folitixorin Chloride - 804563-04-0

Specification

CAS No. 804563-04-0
Molecular Formula C₂₀H₂₂ClN₇O₆
Molecular Weight 491.88
IUPAC Name (2S)-2-[[4-(3-amino-1-oxo-5,6,6a,7-tetrahydro-2H-imidazo[1,5-f]pteridin-10-ium-8-yl)benzoyl]amino]pentanedioic acid;chloride
Standard InChI InChI=1S/C20H21N7O6.ClH/c21-20-24-16-15(18(31)25-20)27-9-26(8-12(27)7-22-16)11-3-1-10(2-4-11)17(30)23-13(19(32)33)5-6-14(28)29;/h1-4,9,12-13H,5-8H2,(H6-,21,22,23,24,25,28,29,30,31,32,33);1H/t12?,13-;/m0./s1
SMILES C1C2CN(C=[N+]2C3=C(N1)N=C(NC3=O)N)C4=CC=C(C=C4)C(=O)NC(CCC(=O)O)C(=O)O.[Cl-]

Introduction

Chemical Identity and Structure

Nomenclature and Identification

9,10-Dehydro Folitixorin Chloride is uniquely identified by its Chemical Abstracts Service (CAS) registry number 804563-04-0, providing a definitive identification within chemical databases . The compound's molecular formula is C20H22ClN7O6, with a calculated molecular weight of 491.88 g/mol . This precise chemical signature distinguishes it from related folate derivatives and provides a foundation for its specific biochemical properties. The exact mass of the compound has been determined to be 491.132019, a parameter crucial for analytical identification through mass spectrometry techniques .

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is N-[4-(3-Amino-1-oxo-1,2,5,6,6a,7-hexahydro-8H-imidazo[1,5-f]pteridin-10-ium-8-yl)benzoyl]-L-glutamic acid chloride . Alternative nomenclature includes "3-amino-8-(4-(((S)-1,3-dicarboxypropyl)carbamoyl)phenyl)-1-oxo-2,5,6,6a,7,8-hexahydro-1H-imidazo[1,5-f]pteridin-10-ium," which highlights its structural components in a slightly different format . These systematic names precisely describe the compound's complex molecular architecture, though they are typically abbreviated in research settings for practical purposes.

Structural Features and Composition

The molecular structure of 9,10-Dehydro Folitixorin Chloride incorporates several distinctive structural elements that contribute to its biochemical properties. At its core, the compound features an imidazo[1,5-f]pteridin ring system with specific substitutions at designated positions . This heterocyclic framework serves as the foundation for the compound's interaction with biological targets, particularly those involved in folate metabolism pathways.

The compound contains a phenyl ring connected to an L-glutamic acid moiety through an amide bond, creating the characteristic "pteroylglutamate" structure common to folate-related compounds . The presence of an amino group at position 3 of the pteridin ring and a chloride counterion to balance the positively charged imidazole nitrogen creates a unique electronic distribution that influences the compound's reactivity in biochemical environments . These structural features collectively contribute to the compound's ability to participate in specific molecular interactions relevant to folate-dependent processes.

Physical and Chemical Properties

PropertyValueReference
Molecular FormulaC20H22ClN7O6
Molecular Weight491.88 g/mol
Exact Mass491.132019
DensityNot Available
Boiling PointNot Available
Melting PointNot Available
Flash PointNot Available
AppearanceNot Specified-
SolubilityNot Specified-

This compilation of physical properties highlights both the established parameters and the knowledge gaps that exist in the characterization of 9,10-Dehydro Folitixorin Chloride. The precise molecular weight and formula provide a foundation for analytical identification, while the absence of other physical parameters indicates areas requiring further investigation.

Research Applications

Isotopically Labeled Derivatives

A notable development in the research applications of 9,10-Dehydro Folitixorin Chloride is the creation of deuterated analogs, specifically 9,10-Dehydro Folitixorin-(phenylene-d4) Chloride. This modified version features four deuterium atoms on the phenylene ring, providing enhanced stability and enabling precise tracking through analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy . The isotopic labeling creates a distinct mass signature that facilitates tracking of the compound through metabolic pathways and biochemical transformations.

The deuterated variant is particularly valuable for metabolic studies, pharmacokinetic investigations, and drug interaction research. By offering reliable detection and quantification capabilities, this labeled version "facilitates detailed analysis of metabolic pathways and drug interactions" . The development of such isotopically labeled derivatives represents an important advancement in the research utility of 9,10-Dehydro Folitixorin Chloride, expanding its applications in pharmaceutical research and drug development processes focused on folate-related pathways.

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